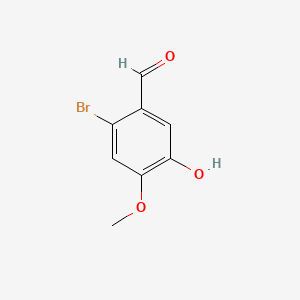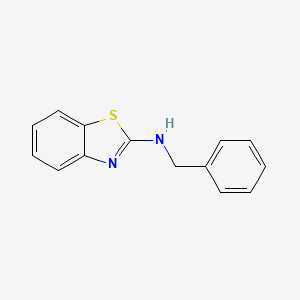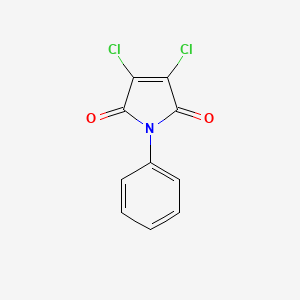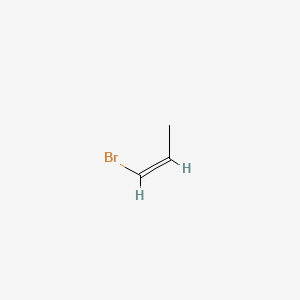
cis-1-Bromo-1-propene
Descripción general
Descripción
Cis-1-Bromo-1-propene is an aliphatic olefin used as a reactant in organic synthesis . It is used in the preparation of (Z)-1-lithio-1-propene using lithium powder .
Synthesis Analysis
The cis-trans isomerization of 1-Bromo-1-propene has been reported . An improved synthesis of isomerically pure cis-1-bromopropene has also been documented .Molecular Structure Analysis
The molecular formula of cis-1-Bromo-1-propene is C3H5Br . The IUPAC Standard InChI is InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2- .Chemical Reactions Analysis
1-Bromo-1-propene undergoes n-BuLi treatment to generate the propynyllithium anion, in situ, which later undergoes nucleophilic addition reactions .Physical And Chemical Properties Analysis
The molecular weight of cis-1-Bromo-1-propene is 120.98 g/mol . It has a complexity of 22.5 .Aplicaciones Científicas De Investigación
NMR Investigations in Organotin Compounds
cis-1-Bromo-1-propene is utilized in the study of organotin compounds. Mitchell and Kummetat (1978) explored this through Fourier transform NMR, focusing on the detection and identification of isomers using 119Sn and 13C NMR. They found that cis-1-Bromo-1-propene allows for the separation of signals in the spectra, aiding in the estimation of proportions of cis- and trans-propenyl residues in mixtures (Mitchell & Kummetat, 1978).
Synthesis of Natural Products
Ghasemi, Antunes, and Organ (2004) reported using 1-Bromo-2-iodoethylene, a closely related compound, in the synthesis of cis and trans bupleurynol, natural products. They utilized this compound in a queued cross-coupling reaction with Pd catalysis, highlighting its role in simplifying complex synthetic pathways (Ghasemi, Antunes, & Organ, 2004).
Membrane Reactor Applications
Graaf, Zwiep, Kapteijn, and Moulijn (1999) demonstrated the application of cis-1-Bromo-1-propene in membrane reactor technology. Their study on the metathesis of propene, involving the transformation of propene into ethene and butene, showed that a silicalite-1 membrane can effectively separate trans-2-butene from cis-2-butene, illustrating the compound's role in enhancing separation processes (Graaf, Zwiep, Kapteijn, & Moulijn, 1999).
Stereochemistry Research
Madelmont and Caubere (1976) explored the stereochemistry of reactions involving vinylorganomagnesium compounds with cis-1-Bromo-1-propene. Their findings contribute to the understanding of the stereospecificity in these chemical reactions, demonstrating theimportance of cis-1-Bromo-1-propene in investigating stereochemical outcomes (Madelmont & Caubere, 1976).
Kinetics of Isomerization Reactions
Huh, Um, Yun, Choo, and Jung (1991) studied the kinetics of the cis-trans isomerization reaction of 1-bromopropene (1-BP), closely related to cis-1-Bromo-1-propene. Their research provides insights into the radical processes and molecular mechanisms involved in isomerization, underscoring the compound's utility in understanding complex chemical transformations (Huh et al., 1991).
Investigation of Non-Bonded Interaction Effects
D. Huh and Kyung-Hoon (1992) conducted a study on the non-bonded interaction effects on the cis-trans isomerization of 1-bromopropene. Their findings on the internal rotation barriers and comparative isomerization rates enhance the understanding of the molecular dynamics and stability of compounds like cis-1-Bromo-1-propene (Huh & Kyung-Hoon, 1992).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
cis-1-Bromo-1-propene is an aliphatic olefin
Mode of Action
It’s known that upon treatment with n-buli, it generates the propynyllithium anion in situ, which later undergoes nucleophilic addition reactions . This suggests that cis-1-Bromo-1-propene may interact with its targets through nucleophilic addition reactions.
Biochemical Pathways
cis-1-Bromo-1-propene has been reported to undergo oxidation by toluene dioxygenase Toluene dioxygenase is an enzyme involved in the degradation of aromatic compounds, suggesting that cis-1-Bromo-1-propene may be involved in similar biochemical pathways
Pharmacokinetics
Given its chemical properties, such as its boiling point of 58 °c and density of 1.423 g/mL at 25 °C , it can be inferred that it is likely to be absorbed and distributed in the body following exposure
Result of Action
Given its ability to undergo nucleophilic addition reactions , it may lead to the formation of new compounds within the cell, potentially affecting cellular function
Propiedades
IUPAC Name |
(Z)-1-bromoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQDMQVWOWCVEM-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Bromo-1-propene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
cis-1-Bromo-1-propene | |
CAS RN |
590-13-6, 590-14-7 | |
| Record name | 1-Propene, 1-bromo-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-bromopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-1-Bromo-1-propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




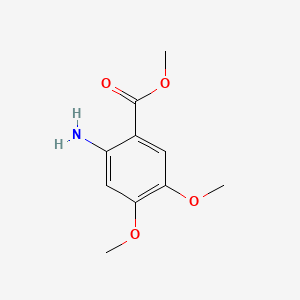

![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)


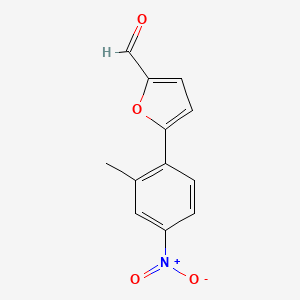
![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)

